PXR Antagonist Cellular Activity Differentiates N-Benzyl from N-Alkyl Amide Analogs
In the optimized 1H-1,2,3-triazole-4-carboxamide series, the nature of the amide substituent is a key driver of antagonist efficacy. The lead compound 85, featuring a specific N-benzyl amide motif, is the most potent dual PXR inverse agonist/antagonist reported (IC50 <10 nM in cellular assays) [1]. In contrast, closely related N-alkyl amide analogs (e.g., N-isopropyl or N-cyclopropyl) in the same chemotype show significantly reduced cellular potency, often with IC50 values >100 nM [1]. The target compound retains the critical N-benzyl amide, predicting potent PXR antagonism comparable to compound 85.
| Evidence Dimension | Potency in PXR cellular antagonism assay (CYP3A4 reporter gene) |
|---|---|
| Target Compound Data | Predicted to be <20 nM based on the presence of the conserved N-benzyl amide pharmacophore from compound 85 (exact data not publicly available). |
| Comparator Or Baseline | Compound 85 (Lead PXR inverse agonist/antagonist): IC50 <10 nM; Compound 87 (N-alkyl analog): IC50 >100 nM. |
| Quantified Difference | >10-fold loss in potency when the N-benzyl amide is replaced with N-alkyl amides. |
| Conditions | HepG2 cells transiently transfected with a CYP3A4-luciferase reporter and human PXR expression vector; 24-hour treatment with 10 µM rifampicin as agonist. |
Why This Matters
For researchers validating PXR target engagement, selecting an N-benzyl amide analog is critical to ensure sufficient cellular potency and avoid false negatives in functional assays.
- [1] Li, Y., Lin, W., Chai, S. C., et al. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J. Med. Chem. 2022, 65 (24), 16829–16859. View Source
